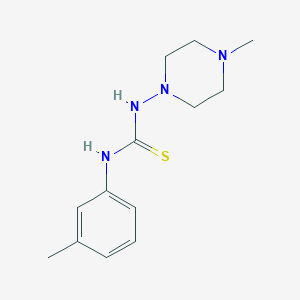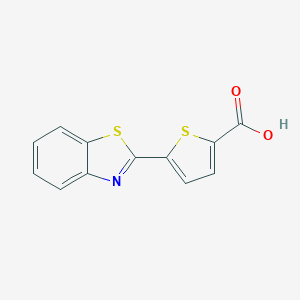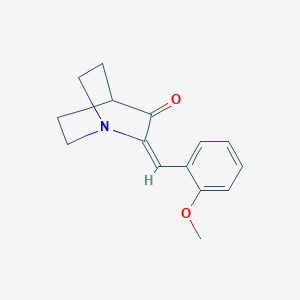![molecular formula C12H10N2O6S4 B381946 3-[(5E)-5-[3-(2-carboxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B381946.png)
3-[(5E)-5-[3-(2-carboxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” is a complex organic compound that features multiple functional groups, including carboxyethyl, dioxo, dithioxo, and thiazolidinylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” typically involves multi-step organic reactions. The starting materials are often simple organic compounds that undergo a series of transformations, including condensation, oxidation, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires stringent control of reaction parameters and purification steps to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
“3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state forms.
Substitution: The functional groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for developing new drugs or as a probe for investigating biological pathways.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may be evaluated for its efficacy in treating various diseases or conditions.
Industry
In industry, “3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which “3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in specific interactions, leading to changes in biological pathways or chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” include other thiazolidinylidene derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, or biological activity.
Propiedades
Fórmula molecular |
C12H10N2O6S4 |
|---|---|
Peso molecular |
406.5g/mol |
Nombre IUPAC |
3-[(5E)-5-[3-(2-carboxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H10N2O6S4/c15-5(16)1-3-13-9(19)7(23-11(13)21)8-10(20)14(12(22)24-8)4-2-6(17)18/h1-4H2,(H,15,16)(H,17,18)/b8-7+ |
Clave InChI |
BZKVBCJXMJDPNQ-BQYQJAHWSA-N |
SMILES isomérico |
C(CN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)O)/SC1=S)C(=O)O |
SMILES |
C(CN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)O)SC1=S)C(=O)O |
SMILES canónico |
C(CN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)O)SC1=S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methyl]thiourea](/img/structure/B381869.png)

![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B381875.png)
![{[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA](/img/structure/B381879.png)
![{2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B381881.png)
![2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B381884.png)






